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Compound of Interest

Compound Name: 2-(sec-Butyl)-4,5-dihydrothiazole

Cat. No.: B1199143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental

data required to unequivocally confirm the chemical structure of 2-(sec-Butyl)-4,5-
dihydrothiazole. By comparing its spectroscopic fingerprint with related analogues, this

document serves as a practical reference for researchers engaged in the synthesis,

identification, and quality control of thiazoline derivatives.

Comparative Analysis of 2-(sec-Butyl)-4,5-
dihydrothiazole and Its Analogues
The identity of 2-(sec-Butyl)-4,5-dihydrothiazole (SBT) is established through a combination

of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

The data interpretation is strengthened by comparing it with structurally similar molecules. The

sec-butyl group and the dihydrothiazole ring each impart unique characteristics to its

spectroscopic signature.

A comparison with its lower alkyl chain analogues (methyl and ethyl) and its aromatic

counterpart (2-sec-butylthiazole) highlights the structural contributions of the substituent group.

The saturated dihydrothiazole ring in SBT is notably different from the aromatic thiazole ring,

which influences the chemical shifts in NMR and vibrational frequencies in IR spectroscopy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1199143?utm_src=pdf-interest
https://www.benchchem.com/product/b1199143?utm_src=pdf-body
https://www.benchchem.com/product/b1199143?utm_src=pdf-body
https://www.benchchem.com/product/b1199143?utm_src=pdf-body
https://www.benchchem.com/product/b1199143?utm_src=pdf-body
https://www.benchchem.com/product/b1199143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Structural and Molecular Weight Comparison of Thiazole Derivatives

Compound
Substituent
Group

Molecular
Formula

Molecular
Weight ( g/mol
)

Key Structural
Differences

2-(sec-Butyl)-4,5-

dihydrothiazole
sec-Butyl C₇H₁₃NS 143.25[1][2]

Saturated

thiazoline ring;

branched alkyl

group enhances

hydrophobicity.

[1]

2-Ethyl-4,5-

dihydrothiazole
Ethyl C₅H₉NS 115.20[1]

Saturated

thiazoline ring;

shorter alkyl

chain reduces

steric hindrance.

[1]

2-Methyl-4,5-

dihydrothiazole
Methyl C₄H₇NS 101.17[1]

Saturated

thiazoline ring;

minimal steric

effects.[1]

2-sec-

Butylthiazole
sec-Butyl C₇H₁₁NS 141.23[3]

Aromatic thiazole

ring; different

proton and

carbon chemical

environments.

Spectroscopic Data for Structural Confirmation
The following data are characteristic of 2-(sec-Butyl)-4,5-dihydrothiazole and are essential

for its positive identification.

Table 2: Summary of Key Spectroscopic Data for 2-(sec-Butyl)-4,5-dihydrothiazole
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Analytical
Technique

Parameter Observed Value
Structural
Interpretation

Mass Spectrometry

(ESI-MS)
Molecular Ion [M+H]⁺ m/z 143.25

Confirms the

molecular formula

C₇H₁₃NS.[1]

Key Fragment Loss of 57 Da

Corresponds to the

cleavage of the sec-

butyl group.[1]

Infrared (IR)

Spectroscopy
C=N Stretch 1640–1680 cm⁻¹

Characteristic

absorption of the

imine bond in the

thiazoline ring.[1]

C–S Stretch 670–710 cm⁻¹

Indicates the

presence of the

carbon-sulfur bond

within the ring.[1]

¹H NMR Spectroscopy
Thiazoline Ring

Protons

δ 3.2–3.5 ppm (N–

CH₂)

Methylene group

adjacent to the

nitrogen atom.[1]

Thiazoline Ring

Protons

δ 2.7–3.0 ppm (S–

CH₂)

Methylene group

adjacent to the sulfur

atom.[1]

sec-Butyl Protons
δ 1.5–1.7 ppm

(multiplet, -CH)

Methine proton of the

sec-butyl group.[1]

sec-Butyl Protons
δ 0.9–1.1 ppm

(multiplets, -CH₃)

Methyl groups of the

sec-butyl substituent.

[1]

¹³C NMR

Spectroscopy
Imine Carbon ~170 ppm

Confirms the C=N

bond environment (C-

2 of the thiazoline

ring).[1]
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Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized or isolated sample suspected to

be 2-(sec-Butyl)-4,5-dihydrothiazole involves a multi-step analytical approach. Each

technique provides orthogonal data that, when combined, offers unambiguous structural proof.
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Initial Analysis

Functional Group Identification

Detailed Structural Analysis

Final Confirmation

Test Sample
(Unknown Compound)

Mass Spectrometry
(GC-MS or LC-MS)

Determine Molecular Weight

FT-IR Spectroscopy

Confirm Functional Groups
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(¹H and ¹³C)

Map C-H Framework

Compare data with
reference spectra and

related compounds

Structure Confirmed:
2-(sec-Butyl)-4,5-dihydrothiazole

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2-(sec-Butyl)-4,5-dihydrothiazole.
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Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or

equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature of 60°C, hold for 2 minutes.

Ramp to 250°C at a rate of 10°C/min.

Hold at 250°C for 5 minutes.

Injection: 1 µL of the sample (1 mg/mL in dichloromethane) is injected in splitless mode.

MS Parameters: Ion source temperature at 230°C, quadrupole temperature at 150°C, and

mass range scanned from m/z 40 to 400.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups, particularly the imine (C=N) and carbon-sulfur

(C-S) bonds.

Instrumentation: An FT-IR spectrometer.

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.
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Data Acquisition: Spectra are recorded in the range of 4000–400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background

spectrum of the clean plates is recorded and subtracted from the sample spectrum.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the complete carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Spectral Width: -2 to 12 ppm.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

Spectral Width: 0 to 220 ppm.

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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